tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with ®-3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted carbamates .
Scientific Research Applications
tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules and pharmaceuticals .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[(3R)-3-methylpiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15)/t12-/m1/s1 |
InChI Key |
AFBJLLMPAKKANC-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@]1(CCCNC1)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCCNC1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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